

Application Note: Comprehensive Spectroscopic Analysis of Cinnolin-6-amine

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Compound of Interest

Compound Name: Cinnolin-6-amine

Cat. No.: B1592860

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Introduction: The Significance of Cinnolin-6-amine

Cinnolin-6-amine, a substituted derivative of the bicyclic heteroaromatic compound cinnoline, represents a scaffold of significant interest in medicinal chemistry and materials science. The cinnoline nucleus is recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise structural characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and for the development of novel therapeutic agents or functional materials.

This application note provides a comprehensive guide to the spectroscopic analysis of **Cinnolin-6-amine**, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data interpretation guidelines detailed herein are designed for researchers, scientists, and drug development professionals to ensure accurate and reliable structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[3] For **Cinnolin-6-amine**, both ^1H and ^{13}C NMR are crucial for confirming the substitution pattern and the overall integrity of the molecule.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum of **Cinnolin-6-amine** is expected to exhibit distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating amino group and the inherent electronic properties of the cinnoline ring system.

Causality Behind Experimental Choices: Deuterated dimethyl sulfoxide (DMSO- d_6) is a recommended solvent due to its excellent solvating power for polar compounds like **Cinnolin-6-amine** and its ability to facilitate the observation of exchangeable protons, such as those of the amine group. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for universal referencing of chemical shifts.

Table 1: Predicted ^1H NMR Chemical Shifts for **Cinnolin-6-amine** in DMSO- d_6

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	8.8 - 9.0	d	\sim 5.0
H-4	7.8 - 8.0	d	\sim 5.0
H-5	7.5 - 7.7	d	\sim 2.0
H-7	7.2 - 7.4	dd	\sim 9.0, 2.0
H-8	7.6 - 7.8	d	\sim 9.0
-NH ₂	5.5 - 6.5	br s	-

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides a "fingerprint" of the carbon framework of **Cinnolin-6-amine**, with each unique carbon atom giving rise to a distinct signal.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Cinnolin-6-amine** in DMSO- d_6

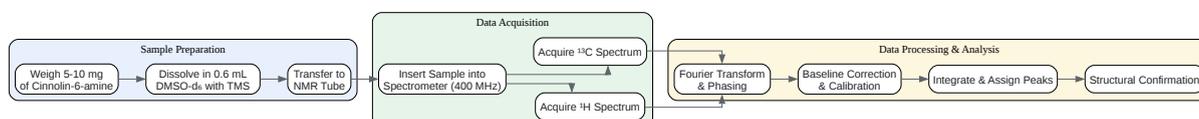
Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-3	145 - 150
C-4	125 - 130
C-4a	130 - 135
C-5	110 - 115
C-6	148 - 152
C-7	120 - 125
C-8	130 - 135
C-8a	140 - 145

Experimental Protocol for NMR Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of **Cinnolin-6-amine** in 0.6 mL of DMSO- d_6 containing 0.03% (v/v) TMS. Ensure the sample is fully dissolved by gentle vortexing.
- Instrument Setup:
 - Spectrometer: A 400 MHz (or higher) NMR spectrometer.
 - Probe: A standard 5 mm broadband probe.
 - Temperature: Set the probe temperature to 298 K.
- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-32 scans, depending on sample concentration.
 - Relaxation Delay (d1): 2 seconds.

- ^{13}C NMR Acquisition:
 - Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024-4096 scans, as ^{13}C has a low natural abundance.
 - Relaxation Delay (d1): 2 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ^1H spectrum to the TMS signal at 0 ppm and the ^{13}C spectrum to the solvent peak of DMSO- d_6 at 39.52 ppm.

NMR Workflow Diagram



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Caption: Workflow for NMR analysis of **Cinnolin-6-amine**.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4] For **Cinnolin-6-amine**, IR spectroscopy is particularly useful for confirming the presence of the amine ($-\text{NH}_2$) group and the aromatic C-H and C=C bonds.

Predicted IR Absorption Bands

The IR spectrum of **Cinnolin-6-amine** is expected to show characteristic absorptions for the N-H stretches of the primary amine, as well as vibrations from the aromatic rings.

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid samples as it requires minimal sample preparation and provides high-quality spectra. A solid-state measurement avoids solvent-related spectral interferences and shifts in absorption bands that can occur in solution.[5]

Table 3: Predicted IR Absorption Frequencies for **Cinnolin-6-amine**

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Asymmetric Stretch	3400 - 3500	Medium
N-H Symmetric Stretch	3300 - 3400	Medium
Aromatic C-H Stretch	3000 - 3100	Medium-Weak
N-H Bend (Scissoring)	1580 - 1650	Strong
Aromatic C=C Stretch	1450 - 1600	Medium-Strong
C-N Stretch	1250 - 1335	Medium-Strong
Aromatic C-H Out-of-Plane Bend	750 - 900	Strong

Note: Primary amines typically show two distinct N-H stretching bands.[6]

Experimental Protocol for IR Analysis

- Sample Preparation: Place a small amount (1-2 mg) of solid **Cinnolin-6-amine** directly onto the ATR crystal.
- Instrument Setup:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Apply the solid sample to the crystal and ensure good contact using the pressure arm.
 - Acquire the sample spectrum.
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Predicted Mass Spectrum of Cinnolin-6-amine

The molecular formula of **Cinnolin-6-amine** is $\text{C}_8\text{H}_7\text{N}_3$, with a monoisotopic mass of 145.0640 g/mol. The mass spectrum is expected to show a prominent molecular ion peak (M^+). A key fragmentation pathway for the cinnoline core is the loss of a neutral nitrogen molecule (N_2).

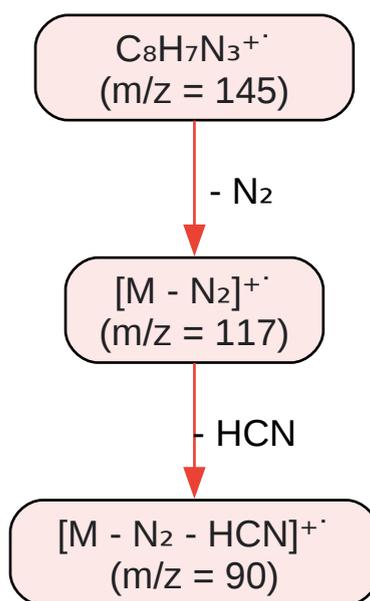
Causality Behind Experimental Choices: Electron Ionization (EI) is a standard ionization technique that provides reproducible fragmentation patterns, which are useful for structural

elucidation and library matching. A high-resolution mass spectrometer (such as a TOF or Orbitrap) is recommended to accurately determine the elemental composition of the molecular ion and its fragments.

Table 4: Predicted Key Ions in the EI Mass Spectrum of **Cinnolin-6-amine**

m/z (Predicted)	Ion Identity	Description
145	$[M]^+$	Molecular Ion
117	$[M - N_2]^+$	Loss of neutral N_2
90	$[M - N_2 - HCN]^+$	Subsequent loss of hydrogen cyanide

Fragmentation Pathway Diagram



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Caption: Predicted EI fragmentation of **Cinnolin-6-amine**.

Experimental Protocol for MS Analysis

- **Sample Introduction:** Introduce the sample via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally

stable.

- Instrument Setup:
 - Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) or a quadrupole mass spectrometer.
 - Ionization Source: Electron Ionization (EI) at 70 eV.
- Data Acquisition:
 - Mass Range: Scan from m/z 40 to 300.
 - Acquisition Mode: Full scan mode.
- Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and propose structures for the major fragment ions. Use high-resolution data to confirm the elemental composition of the observed ions.

Conclusion

The combined application of NMR, IR, and MS provides a robust and self-validating system for the comprehensive structural characterization of **Cinnolin-6-amine**. ^1H and ^{13}C NMR confirm the connectivity and substitution pattern of the molecule. IR spectroscopy verifies the presence of key functional groups, particularly the primary amine. Mass spectrometry confirms the molecular weight and provides valuable structural information through characteristic fragmentation patterns. The protocols and predicted data presented in this application note serve as a reliable guide for researchers in the synthesis and analysis of **Cinnolin-6-amine** and related heterocyclic compounds.

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